4-[Methyl(methylsulfonyl)amino]benzoic acid, with the molecular formula C9H11NO4S, is an organic compound notable for its unique structural features. It consists of a benzoic acid core substituted with a methyl(methylsulfonyl)amino group. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various organic compounds.
The compound can be synthesized through several methods, including methylation reactions and other organic transformations. Its synthesis often involves starting materials such as 2-amino-4-methylsulfonylbenzoic acid, which undergoes further modifications to yield 4-[Methyl(methylsulfonyl)amino]benzoic acid.
4-[Methyl(methylsulfonyl)amino]benzoic acid is classified as an aromatic sulfonamide due to the presence of both an aromatic ring and a sulfonamide functional group. This classification highlights its potential reactivity and applications in organic synthesis and pharmaceuticals.
The synthesis of 4-[Methyl(methylsulfonyl)amino]benzoic acid typically involves several key steps:
The molecular structure of 4-[Methyl(methylsulfonyl)amino]benzoic acid features:
4-[Methyl(methylsulfonyl)amino]benzoic acid can participate in various chemical reactions:
The mechanism of action for 4-[Methyl(methylsulfonyl)amino]benzoic acid involves its interaction with biological targets through hydrogen bonding and electrostatic interactions facilitated by the sulfonamide group. This interaction can modulate enzyme activity and influence various biological pathways, making it a candidate for further pharmacological studies.
4-[Methyl(methylsulfonyl)amino]benzoic acid has several important applications:
This compound represents a versatile building block in organic chemistry with promising implications for both research and industry.
The industrial production of 4-[methyl(methylsulfonyl)amino]benzoic acid (CAS 200393-68-6) employs carefully designed multi-step synthetic pathways that balance complexity with yield efficiency. The predominant approach follows a four-stage sequence beginning with readily available benzoic acid derivatives [9]. A typical route commences with methyl 4-formylbenzoate (CAS 1571-08-0), which undergoes oximation with hydroxylamine hydrochloride to yield the corresponding oxime intermediate. This intermediate then undergoes catalytic reduction to install the aminomethyl functionality, producing methyl 4-(aminomethyl)benzoate. Subsequent N-sulfonylation with methanesulfonyl chloride introduces the methylsulfonyl group, followed by selective N-methylation to form the methyl(methylsulfonyl)amino moiety. The final step involves ester hydrolysis under alkaline conditions to deliver the target carboxylic acid [1] [7].
Alternative routes leverage 4-(methylamino)benzoic acid derivatives (CAS 10541-83-0) as precursors, where sulfonylation precedes carboxyl group functionalization. In one optimized procedure, methyl 4-(methylamino)benzoate undergoes sulfonylation with methanesulfonyl chloride in dichloromethane using triethylamine as base, achieving >95% conversion. The resulting methyl 4-[methyl(methylsulfonyl)amino]benzoate is hydrolyzed using aqueous sodium hydroxide (1.5 eq.) in methanol-water (3:1) at 60°C for 4 hours, yielding the target acid with >98% purity after acidification and crystallization .
Table 1: Key Intermediates in Multi-Step Synthesis of 4-[Methyl(methylsulfonyl)amino]benzoic Acid
Synthetic Stage | Intermediate Compound | CAS Number | Key Transformation |
---|---|---|---|
Starting Material | Methyl 4-formylbenzoate | 1571-08-0 | Oximation |
Intermediate I | Methyl 4-(aminomethyl)benzoate | N/A | Catalytic reduction |
Intermediate II | Methyl 4-[(methylsulfonyl)amino]benzoate | N/A | N-methylation |
Precursor | Methyl 4-[methyl(methylsulfonyl)amino]benzoate | N/A | Ester hydrolysis |
Target Compound | 4-[Methyl(methylsulfonyl)amino]benzoic acid | 200393-68-6 | Crystallization |
Catalyst selection critically governs efficiency in both reductive amination and sulfonylation steps. For the reductive amination of oxime intermediates, heterogeneous palladium catalysts (typically 5% Pd/C at 0.5-1.5 mol% loading) enable hydrogenation under mild conditions (2-3 atm H₂, 50-60°C) with >90% conversion efficiency [1]. The choice of Pd/C over platinum or rhodium systems balances activity with cost considerations while minimizing over-reduction byproducts.
For N-sulfonylation reactions, triethylamine (1.1-1.3 eq.) serves as the optimal base catalyst in aprotic solvents like dichloromethane or tetrahydrofuran, facilitating smooth methanesulfonamide formation at 0-5°C. This controlled exotherm prevents thermal degradation of sensitive intermediates. Recent advances explore DMAP (4-dimethylaminopyridine) as a co-catalyst (0.1 eq.) to accelerate sulfonylation kinetics, reducing reaction times by 40% while maintaining ≥99% regioselectivity for the tertiary sulfonamide functionality [1] [7].
Raney nickel (2-5 wt%) presents a cost-effective alternative for reduction steps, particularly under higher hydrogen pressures (5-10 atm). Though requiring more rigorous moisture control, nickel catalysts demonstrate robustness in continuous flow systems, achieving space-time yields exceeding 150 g·L⁻¹·h⁻¹ with appropriate substrate engineering to prevent catalyst poisoning [1].
Reaction parameter optimization bridges laboratory synthesis and manufacturing viability. Key findings include:
Table 2: Optimized Industrial Parameters for Key Synthetic Steps
Process Step | Optimal Conditions | Catalyst Loading | Yield Improvement | Purity Target |
---|---|---|---|---|
Oximation | NH₂OH·HCl (1.05 eq.), NaOAc, H₂O/MeOH, 25°C | None | 95% → 98% | ≥99% (HPLC) |
Catalytic Reduction | 5% Pd/C, 5 atm H₂, 55°C, EtOAc | 1.0 mol% | 88% → 94% | ≥99.5% |
Sulfonylation | MsCl (1.1 eq.), Et₃N (1.3 eq.), CH₂Cl₂, 0°C → 25°C | DMAP (0.1 eq.) | 91% → 96% | ≥99% |
Ester Hydrolysis | NaOH (1.7 eq.), MeOH/H₂O (70:30), 65°C, 3h | None | 93% → 97% | ≥99.5% |
Sustainability advancements focus on solvent substitution and catalyst recyclability. Methanol-water mixtures (replacing THF/DMF) reduce process mass intensity by 40% in hydrolysis steps while maintaining reaction efficiency [1] . For extraction, ethyl acetate/2-methyltetrahydrofuran (bio-based solvent) demonstrates equal partition efficiency to dichloromethane with improved environmental metrics (GWP reduction: 5.1 kg CO₂-eq/kg solvent).
Catalyst recovery protocols have been implemented for Pd/C systems, where magnetic separation enables reuse for ≥5 cycles with <5% activity loss. A notable green innovation employs catalytic transfer hydrogenation using ammonium formate, replacing pressurized H₂ gas in reduction steps and eliminating explosion risks while achieving 92% yield [1].
Solvent recovery systems incorporating falling film evaporation achieve >90% methanol recycling in hydrolysis steps, reducing waste discharge to <50 kg per tonne of product. Life cycle assessment confirms these measures decrease the overall E-factor from 32 to 11, primarily through reduced solvent consumption and improved atom economy in sulfonylation (87% → 94%) [1] [7].
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